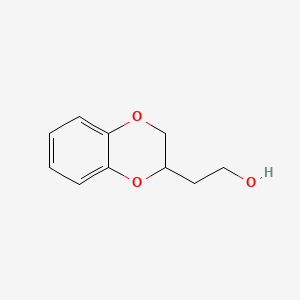
2-(1,4-Benzodioxan-2-il)etanol
Descripción general
Descripción
2-(1,4-Benzodioxan-2-yl)ethanol is an organic compound belonging to the class of benzodioxanes. It has a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol . This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-(1,4-Benzodioxan-2-yl)ethanol has diverse applications in scientific research. In the field of pharmaceuticals, it is studied for its potential role in drug development, particularly in the treatment of inflammation and pain. The compound’s unique structure also makes it valuable in organic synthesis and medicinal chemistry. Additionally, it is used in the study of guest-host interactions in metal-organic frameworks (MOFs).
Mecanismo De Acción
Target of Action
The primary targets of 2-(1,4-Benzodioxan-2-yl)ethanol are α2-adrenoreceptors . These receptors play a crucial role in the cardiovascular and central nervous system . They are involved in the regulation of neurotransmitter release, and their antagonism could lead to an increase in the concentration of norepinephrine at central receptor sites .
Mode of Action
2-(1,4-Benzodioxan-2-yl)ethanol acts as a selective antagonist at presynaptic α2-adrenoreceptors . By blocking these receptors, it prevents the normal feedback inhibition of norepinephrine release, leading to an increase in the concentration of norepinephrine at central receptor sites .
Biochemical Pathways
Its antagonistic action on α2-adrenoreceptors suggests that it may influence thenorepinephrine pathway . This pathway plays a key role in various physiological processes, including the regulation of mood, attention, and stress responses.
Pharmacokinetics
Its molecular weight of 1802 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The antagonism of α2-adrenoreceptors by 2-(1,4-Benzodioxan-2-yl)ethanol leads to an increase in the concentration of norepinephrine at central receptor sites . This could result in enhanced neurotransmission and potentially beneficial effects on mood and cognition. Additionally, some derivatives of the 1,4-benzodioxane series, to which this compound belongs, have been found to exhibit anti-inflammatory, antibacterial, and fungicidal activities .
Action Environment
The action, efficacy, and stability of 2-(1,4-Benzodioxan-2-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s reactivity has been highlighted in a study investigating its behavior in metal-organic frameworks (MOFs). The study found that the compound triggered structural transformations in the MOFs when soaked in methanol and ethanol solutions. This suggests that the compound’s action could be influenced by the presence of certain solvents or other chemical entities in its environment.
Análisis Bioquímico
Biochemical Properties
2-(1,4-Benzodioxan-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential role in drug development, particularly in the treatment of inflammation and pain. The compound’s interactions with enzymes such as monoamine oxidase B (MAO-B) have been investigated, revealing its potential as a selective and reversible inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
2-(1,4-Benzodioxan-2-yl)ethanol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their immunosuppressive effects on RAW264.7 cells . Additionally, its impact on the inhibition of MAO-B suggests potential effects on neurotransmitter levels and oxidative stress in cells . These cellular effects highlight the compound’s potential in modulating cellular functions and therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(1,4-Benzodioxan-2-yl)ethanol involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a competitive and reversible inhibitor of MAO-B, which plays a role in the metabolism of monoamine neurotransmitters . Molecular docking studies have provided insights into the enzyme-inhibitor interactions, revealing the binding interactions and the rationale behind its inhibitory activity . These molecular mechanisms are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,4-Benzodioxan-2-yl)ethanol have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that derivatives of this compound exhibit stability under various conditions, which is crucial for their potential therapeutic applications . Long-term effects on cellular function, such as sustained inhibition of MAO-B, have also been observed, indicating the compound’s potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 2-(1,4-Benzodioxan-2-yl)ethanol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, derivatives of this compound have been evaluated for their inhibitory activity against MAO-B in animal models, revealing threshold effects and potential toxicity at high doses . These findings are important for determining the safe and effective dosage ranges for therapeutic applications.
Metabolic Pathways
2-(1,4-Benzodioxan-2-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound’s interaction with MAO-B is a key aspect of its metabolic pathway, influencing the levels of monoamine neurotransmitters . Additionally, its potential effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1,4-Benzodioxan-2-yl)ethanol within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Studies have shown that derivatives of this compound can be effectively transported within cells, leading to their accumulation in specific tissues . These findings are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1,4-Benzodioxan-2-yl)ethanol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria or endoplasmic reticulum could influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol can be achieved through several methods. One common approach involves the ring-closing metathesis of 1,4-benzodioxines using a nitro-Grela catalyst . This method allows for the efficient production of enantiomerically enriched 1,4-benzodioxanes. Another method involves the reaction of 4-(1,4-benzodioxan-2-yl)thiazol-2-amine with acid chlorides to form N-substituted amides, which are then reduced to the corresponding amines .
Análisis De Reacciones Químicas
2-(1,4-Benzodioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form 2-acetyl-1,4-benzodioxane . It can also participate in substitution reactions, such as the formation of thiazolylbenzodioxane derivatives . Common reagents used in these reactions include acid chlorides and reducing agents.
Comparación Con Compuestos Similares
2-(1,4-Benzodioxan-2-yl)ethanol can be compared to other benzodioxane derivatives, such as 2-acetyl-1,4-benzodioxane and thiazolylbenzodioxane . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. The unique structure of 2-(1,4-Benzodioxan-2-yl)ethanol, particularly its ethanol moiety, distinguishes it from other benzodioxane derivatives and contributes to its unique properties and applications.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62590-71-0 | |
| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
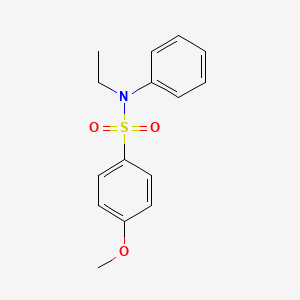

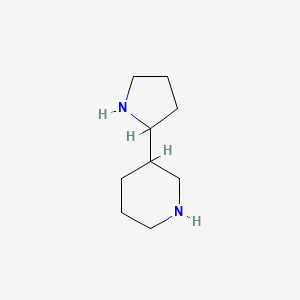

![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)


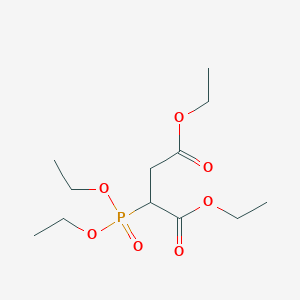
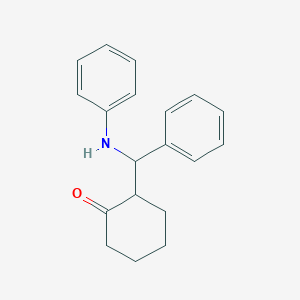
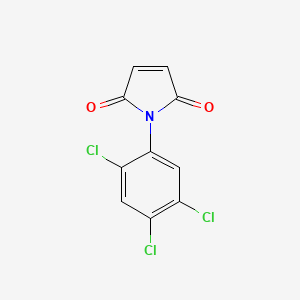

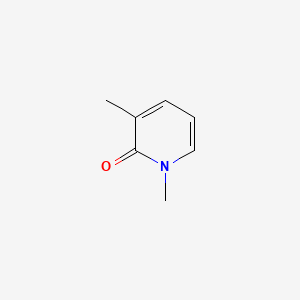
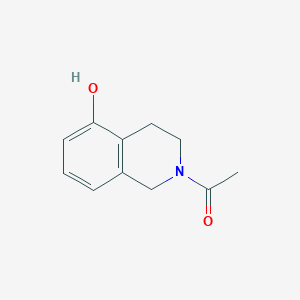
![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)
